Displurigen
Description
Contextualization of Small Molecule Discovery in Stem Cell Research
Stem cell research, particularly involving human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), holds significant promise for regenerative medicine, disease modeling, and drug discovery. nih.govillinois.edunih.gov A fundamental aspect of this research is the ability to control stem cell fate, including maintaining pluripotency and directing differentiation into specific cell lineages. hellobio.comillinois.edunih.gov While genetic methods have been instrumental in understanding pluripotency, small molecules have emerged as powerful tools to manipulate stem cell states in a more controlled and often reversible manner. stemcell.comhellobio.comacs.orgoup.com High-throughput screening (HTS) of large chemical libraries against stem cell-based assays has become a key strategy for identifying novel small molecules that can influence pluripotency and differentiation. nih.govstemcell.comnih.govillinois.edu These screens can reveal compounds that target known pathways or uncover previously unrecognized regulators of stem cell biology. stemcell.comacs.org
Overview of Displurigen's Identification as a Chemical Probe
This compound is a small molecule that was identified through a large-scale chemical screening effort aimed at finding regulators of human embryonic stem cell pluripotency. nih.govillinois.edunih.gov Using a human embryonal carcinoma cell (hECC)-based HTS platform, researchers screened a library of over 170,000 small molecules. nih.govillinois.edunih.gov this compound (initially identified as NSC375009 from the National Cancer Institute library) was found to be one of the potent compounds that disrupted hESC pluripotency. nih.gov The name "this compound" was coined to reflect its property as a "reagent that disrupts pluripotency". nih.gov
Subsequent research utilizing affinity-based target identification methods revealed that this compound exerts its effect by targeting heat shock 70-kDa protein 8 (HSPA8), also known as HSC70. nih.govillinois.edunih.gov HSPA8 is a constitutively expressed member of the 70-kDa heat shock protein family. nih.govillinois.edunih.gov Experimental validation, including loss-of-function and gain-of-function assays, further confirmed HSPA8 as the biological target responsible for this compound's activity in disrupting pluripotency. nih.govillinois.edunih.govresearchgate.net this compound has been shown to inhibit the ATPase activity of HSP70 with an IC50 of 225 μM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Significance of Modulating Pluripotency with Small Molecules
Modulating pluripotency with small molecules is significant for several reasons. Firstly, it provides a means to chemically define and control stem cell culture conditions, reducing the variability associated with biological components like growth factors and feeder layers. stemcell.com Secondly, small molecules can offer insights into the molecular mechanisms that govern pluripotency and differentiation by acting as specific inhibitors or activators of particular proteins or pathways. nih.govstemcell.comacs.org The discovery of this compound, for instance, highlighted the role of HSPA8 as a novel regulatory component of the hESC pluripotency network and demonstrated the direct involvement of a chaperone protein in pluripotency regulation. illinois.edu Thirdly, small molecules can potentially be used to improve the efficiency and quality of cellular reprogramming processes, such as the generation of induced pluripotent stem cells from somatic cells. stemcell.comhellobio.comacs.orgoup.com
Scope and Research Trajectory of this compound Studies
The initial research on this compound focused on its identification through HTS and the elucidation of its target, HSPA8, and the mechanism by which HSPA8 maintains pluripotency by facilitating the DNA-binding activity of OCT4. nih.govillinois.edunih.gov This work established this compound as a chemical probe for studying the role of HSPA8 in stem cell biology. The research trajectory for this compound and similar small molecules involves further investigation into their precise molecular mechanisms, off-target effects, and potential applications. Studies may explore how this compound's inhibition of HSPA8 affects other pluripotency factors like SOX2 and NANOG, which form a core transcriptional network with OCT4. nih.gov While the primary context of this compound's discovery is stem cell research, the fact that HSPA8 is implicated in various cellular processes and diseases, including cancer, suggests potential broader research avenues for this compound or its derivatives as tools to study HSPA8 function in different biological contexts. nih.govresearchgate.netnih.govmdpi.com
Key Research Findings Related to this compound
| Finding | Description | Source |
| Identification as a pluripotency disrupting molecule | This compound was identified in a high-throughput screen for compounds affecting hESC pluripotency. | nih.govillinois.edu |
| Target Identification (HSPA8) | Affinity-based methods and functional assays confirmed HSPA8 as the biological target of this compound. | nih.govillinois.edu |
| Mechanism of Action (HSPA8-OCT4 interaction) | HSPA8 maintains pluripotency by binding to OCT4 and facilitating its DNA-binding activity. This compound disrupts this interaction. | nih.govillinois.edu |
| Effect on Pluripotency Markers | Treatment with this compound leads to downregulation of pluripotency markers such as OCT4, NANOG, and SOX2. | researchgate.net |
| Inhibition of HSPA8 ATPase Activity | This compound inhibits the ATPase activity of HSP70 (HSPA8) with an IC50 of 225 μM. | medchemexpress.commedchemexpress.com |
| Rescue of Pluripotency Disruption by HSPA8 Overexpression | Overexpression of wild-type or a chaperone-dead mutant of HSPA8 can rescue the pluripotency disruption effect of this compound. | researchgate.net |
| Comparison with other HSP70/HSPA8 Inhibitors | Other inhibitors like Apoptozole and VER155008 also disrupt pluripotency but are less potent than this compound in tested concentrations. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-1,1-dioxo-2-phenylthiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4S/c16-12-8-4-7-11-13(17)9-14(20(18,19)15(11)12)10-5-2-1-3-6-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHKBSYMCUBXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(S2(=O)=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Initial Biological Characterization of Displurigen
High-Throughput Screening (HTS) Methodologies for Pluripotency Modulators
High-throughput screening (HTS) has become a crucial technique in both basic biology research and drug discovery, including the study of stem cells. researchgate.netnih.gov The application of HTS to human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) has faced technical challenges, but strategies have been developed to adapt these cells for HTS conditions. researchgate.netnih.gov Pluripotent stem cells, with their capacity for extensive in vitro propagation and differentiation into various cell types, offer a valuable platform for assessing the effects of large chemical libraries. dovepress.comresearchgate.net
Development of Human Embryonal Carcinoma Cell (hECC)-Based Reporter Systems
To circumvent the experimental variability often associated with hESC-based HTS platforms, human embryonal carcinoma cell (hECC) lines have been utilized. nih.gov hECCs, such as the NTERA-2 clonal subline of TERA-2, are less prone to spontaneous differentiation and require less stringent culture conditions compared to hPSCs, making them suitable for HTS purposes due to their stability and reproducibility. nih.gov Based on the concept of hECC-based HTS, pluripotency reporter systems have been established using cell lines like NTERA-2. nih.gov These systems can involve reporter genes, such as EGFP driven by a fragment of the OCT4 promoter, to monitor pluripotency. nih.gov Advanced reporter systems incorporating multiple reporters have also been engineered in hESC lines to facilitate HTS and high-content screening (HCS). researchgate.netbiorxiv.org
Design and Execution of Large-Scale Chemical Libraries Screening
Large-scale chemical screening efforts have been conducted using hECC-based reporter systems to identify molecules that disrupt hESC pluripotency. nih.gov For instance, one study screened a large number of compounds from chemical libraries, such as the National Cancer Institute (NCI) library, utilizing an NTERA-2 hECC-based pluripotency reporter system. nih.gov These screenings aim to identify bioactive small molecules that cause changes in pluripotency marker expression. nih.gov The design of these HTS assays is intended to be suitable for screening extensive compound libraries. nih.gov
Identification of Displurigen (NSC375009) as a "Hit" Compound
During large-scale chemical screening using hECC-based reporter systems, several small molecules were identified that disrupted hESC pluripotency. nih.gov Among these compounds, NSC375009 from the NCI library was noted for its potent effects. nih.gov This compound was subsequently named this compound, reflecting its property as a "reagent that disrupts pluripotency." nih.gov
Initial Assessment of this compound's Effects on Human Embryonic Stem Cell Pluripotency
Initial assessments demonstrated that this compound potently disrupts hESC pluripotency. nih.govmedchemexpress.com Studies have investigated its effects on hESCs, including phenotypic changes in cell colonies and the modulation of key pluripotency markers. nih.govfishersci.ie
Phenotypic Changes in Stem Cell Colonies
Treatment of hESCs with this compound leads to observable phenotypic changes in stem cell colonies. At a concentration of 5 μM, this compound applied for a period, such as 6 days, resulted in the complete disruption of hESC colony integrity. nih.gov This disruption is evidenced by the spreading out and migration of cells within the colonies. nih.gov Phase-contrast microscopy has been used to visualize these changes in hESC morphology following this compound treatment. nih.govfishersci.ie
Modulation of Pluripotency Marker Expression (e.g., OCT4, SOX2, NANOG)
This compound's impact on hESC pluripotency is also characterized by changes in the expression of key pluripotency markers, including OCT4, SOX2, and NANOG. nih.govfishersci.ie These transcription factors form a core regulatory network essential for maintaining hESC pluripotency. nih.govfrontiersin.orgnih.gov Studies have shown that this compound treatment leads to the downregulation of these markers. nih.gov Techniques such as intracellular FACS analysis, Western blotting, and qPCR have been employed to quantify the levels of OCT4, SOX2, and NANOG expression in hESCs treated with this compound over various time points and concentrations. nih.govfishersci.ie For example, treatment with 10 μM this compound for 1-4 days has been shown to affect the expression of OCT4 and NANOG. nih.govfishersci.ie
Here is a summary of the observed effects of this compound on pluripotency marker expression:
| Pluripotency Marker | Effect of this compound Treatment | Detection Method(s) |
| OCT4 | Downregulation | Intracellular FACS, Western Blot, qPCR |
| SOX2 | Downregulation | Western Blot |
| NANOG | Downregulation | Intracellular FACS, Western Blot, qPCR |
This compound has been found to disrupt hESC pluripotency by targeting heat shock 70-kDa protein 8 (HSPA8), a constitutively expressed member of the 70-kDa heat shock protein family. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com HSPA8 is involved in maintaining pluripotency by facilitating the DNA-binding activity of OCT4. nih.gov
Elucidation of Displurigen S Molecular Mechanisms of Action
Target Identification and Validation Strategies
Identifying the specific protein targets of small molecules like Displurigen is a critical step in understanding their biological activity. This process often employs both affinity-based techniques and functional validation assays. nih.govnih.gov
Affinity-Based Target Identification Techniques
Affinity-based target identification techniques utilize modified versions of the small molecule to "bait" and isolate its binding partners from complex cellular mixtures. In the case of this compound, a biotinylated version of the molecule, Displg-biotin, was synthesized and used as a probe. nih.govillinois.edu This tagged this compound was able to bind to and pull down HSPA8, demonstrating a direct interaction. nih.gov Affinity-based pull-down methods are a common approach in drug discovery to selectively isolate target proteins using small molecules conjugated with tags. nih.gov
Functional Validation Through Loss-of-Function and Gain-of-Function Assays
To confirm that HSPA8 is indeed the relevant biological target responsible for this compound's effect on pluripotency, functional validation experiments are conducted. Loss-of-function studies, such as knocking down the expression of HSPA8 using short hairpin RNAs (shRNAs), have shown that reducing HSPA8 levels disrupts pluripotency, phenocopying the effect of this compound treatment. nih.govresearchgate.net Conversely, gain-of-function experiments, such as overexpression of HSPA8, can rescue the pluripotency markers that are downregulated by this compound, further validating HSPA8 as the primary target. nih.gov Overexpression of a chaperone-dead mutant form of HSP70 (HSPA8) also provided a more robust rescue of this compound's effects, supporting HSPA8 as the biological target and its function in pluripotency maintenance. nih.gov
Identification of Heat Shock Protein HSPA8 (HSC70) as the Primary Target
Through the application of affinity-based target identification techniques and subsequent functional validation assays, heat shock 70-kDa protein 8 (HSPA8), also known as HSC70, was conclusively identified as the biological target of this compound. nih.govillinois.eduresearchgate.netnih.gov HSPA8 is a constitutively expressed member of the 70-kDa heat shock protein family. nih.govillinois.edu The interaction between this compound and HSPA8 was confirmed through pull-down experiments, which showed that this compound bound to and isolated HSPA8. nih.gov Furthermore, this compound has been shown to inhibit the ATPase activity of HSP70 (HSPA8) with an IC50 of 225 μM. medchemexpress.com
HSPA8-Mediated Regulation of Pluripotency
Research has revealed that HSPA8 plays a significant role in maintaining the pluripotent state of hESCs. nih.govillinois.eduresearchgate.net Its function in pluripotency is mediated, at least in part, through its interaction with key pluripotency factors. nih.govillinois.edu
Role of HSPA8 in Maintaining Stem Cell Pluripotency
HSPA8 contributes to the maintenance of stem cell pluripotency. nih.govillinois.eduresearchgate.net Studies have shown that downregulation of HSPA8 expression leads to the disruption of pluripotency, marked by changes in cell morphology and the downregulation of pluripotency markers such as OCT4, NANOG, and SOX2. nih.govresearchgate.net This suggests that adequate levels and proper functioning of HSPA8 are essential for the pluripotent state. HSPA8 is highly expressed on the surface of hESCs and co-expressed with specific stem cell markers like SSEA3/4. frontiersin.org It is also a component of the chaperone complex, which assists in the proper folding of newly synthesized proteins. biorxiv.org
Direct Interaction with the OCT4 Protein
A key finding in understanding HSPA8's role in pluripotency is its direct interaction with the master pluripotency regulator OCT4 (also known as POU5F1). nih.govillinois.eduresearchgate.net Co-immunoprecipitation experiments have demonstrated that HSPA8 binds to OCT4. nih.gov This interaction is crucial because HSPA8 facilitates the DNA-binding activity of OCT4. nih.govillinois.edu OCT4, along with other transcription factors like NANOG and SOX2, forms a core regulatory network essential for maintaining hESC pluripotency by controlling the transcription of numerous genes. nih.govnih.gov By interacting with OCT4 and promoting its ability to bind to DNA, HSPA8 helps sustain the transcriptional network that underpins pluripotency. nih.govillinois.edu this compound disrupts this interaction between HSPA8 and OCT4. nih.gov
Here is a summary of the key interactions and their effects:
| Compound/Protein | Interacts With | Effect of Interaction | Reference |
| This compound | HSPA8 | Disrupts interaction, inhibits ATPase activity | nih.govmedchemexpress.comnih.gov |
| HSPA8 | OCT4 | Facilitates OCT4 DNA-binding activity | nih.govillinois.edunih.gov |
| HSPA8 downregulation | Pluripotency | Disrupts pluripotency, downregulates markers | nih.govresearchgate.net |
| This compound treatment | HSPA8-OCT4 interaction | Disrupts the interaction | nih.gov |
Research Findings Summary:
High-throughput screening identified this compound as a small molecule disrupting hESC pluripotency. nih.gov
Affinity-based methods and functional assays confirmed HSPA8 as the direct target of this compound. nih.govillinois.eduresearchgate.netnih.gov
this compound binds to HSPA8 and inhibits its ATPase activity. medchemexpress.com
HSPA8 is essential for maintaining hESC pluripotency. nih.govillinois.eduresearchgate.net
HSPA8 directly interacts with the OCT4 protein. nih.govillinois.eduresearchgate.netnih.gov
This interaction facilitates OCT4's DNA-binding activity, which is critical for the pluripotency transcriptional network. nih.govillinois.edunih.gov
this compound disrupts the interaction between HSPA8 and OCT4. nih.gov
Facilitation of OCT4 DNA-Binding Activity
Studies have demonstrated that HSPA8 plays a crucial role in maintaining pluripotency by directly binding to the master pluripotency regulator OCT4 and facilitating its ability to bind to DNA nih.govillinois.edunih.gov. This interaction is essential for the proper function of the core transcription regulatory network that governs pluripotency nih.govnih.gov. Co-immunoprecipitation experiments have shown that HSPA8 binds to OCT4, and this interaction is disrupted in the presence of this compound nih.gov.
Electrophoretic Mobility Shift Assays (EMSA) have provided further evidence of HSPA8's role in OCT4 DNA binding and the impact of this compound. These assays, using labeled OCT4-binding elements from the promoters of pluripotency genes like OCT4, SOX2, and NANOG, revealed that HSPA8 activity is necessary for efficient OCT4 protein binding to DNA nih.gov. Treatment with this compound was shown to inhibit this binding nih.gov. Quantitative analysis of EMSA experiments has consistently demonstrated a robust inhibitory effect of this compound on OCT4 DNA binding nih.gov.
The interaction between OCT4 and SOX2, another key pluripotency transcription factor, is known to facilitate cooperative binding to specific DNA motifs, such as the Sox/Oct motif, which is crucial for the transcription of pluripotency genes biorxiv.orgembopress.org. HSPA8's facilitation of OCT4 DNA binding likely contributes to the stability and activity of this core pluripotency transcription factor network.
Impact of this compound on HSPA8 Enzymatic Activity
This compound has been identified as an inhibitor of the ATPase activity of HSP70, which includes HSPA8 medchemexpress.commedchemexpress.comcaerulumpharm.commedchemexpress.com. The ATPase activity of HSPA8 is fundamental to its function as a molecular chaperone, providing the energy required for substrate binding and release, protein folding, and disaggregation nih.gov.
Research indicates that this compound disrupts hESC pluripotency by targeting HSPA8 medchemexpress.commedchemexpress.commedchemexpress.com. The inhibitory effect of this compound on HSPA8's ATPase activity has been quantified, with an reported IC50 value of 225 μM medchemexpress.commedchemexpress.commedchemexpress.com. This inhibition likely interferes with HSPA8's ability to properly interact with and facilitate the function of its client proteins, including OCT4 nih.govillinois.edunih.gov.
Loss-of-function experiments involving the knockdown of HSPA8 in hESCs have mirrored the effects of this compound treatment, leading to the disruption of pluripotency and the downregulation of pluripotency markers such as OCT4, NANOG, and SOX2 researchgate.net. Conversely, overexpression of wild-type HSPA8 has been shown to modestly rescue the pluripotency disruption caused by this compound, as indicated by elevated OCT4 expression researchgate.net. Overexpression of a chaperone-dead mutant form of HSP70 (HSP70-AAAA) provided a more robust rescue, further confirming HSPA8 as the biological target of this compound in maintaining pluripotency researchgate.net.
The following table summarizes the inhibitory activity of this compound on HSPA8 ATPase activity:
| Compound | Target | Activity | IC50 (μM) |
| This compound | HSPA8 | ATPase Inhibition | 225 |
Broader Implications of Chaperone Proteins in Pluripotency Networks
Chaperone proteins, including HSPA8, are increasingly recognized as pivotal molecules in maintaining proteostasis and regulating pluripotency networks researchgate.netfrontiersin.orgnih.govnih.gov. Pluripotent stem cells require elevated protein synthesis to support continuous replication, necessitating enhanced mechanisms for proteome quality control, such as elevated chaperone and proteasome activities frontiersin.orgnih.gov.
The proteostasis network in pluripotent stem cells involves a dynamic and interconnected system of proteins, including molecular chaperones and their regulators, which ensure that proteins achieve and maintain their functional conformations frontiersin.orgnih.gov. This network is finely tuned to respond to various stimuli during cell fate commitment frontiersin.orgnih.gov.
Different classes of chaperones regulate crucial cellular processes in pluripotent stem cells. For instance, histone chaperones are involved in nucleosome assembly and modulate epigenetic regulation during the transition from pluripotency to differentiation researchgate.netfrontiersin.orgnih.govnih.gov. The life cycle of pluripotency-associated proteins, from synthesis and folding to transport and degradation, is tightly regulated by chaperones and co-factors to either maintain the stemness status or facilitate cell fate commitment frontiersin.orgnih.govnih.gov.
HSPA8, as a key chaperone, contributes to the stability and function of the core pluripotency transcription factor network, including OCT4 nih.govillinois.edunih.govnih.gov. Its interaction with OCT4 and facilitation of OCT4 DNA binding exemplify the direct involvement of chaperone proteins in the molecular mechanisms governing pluripotency nih.govillinois.edunih.gov. The disruption of HSPA8 function by compounds like this compound underscores the critical role of this chaperone in maintaining the pluripotent state nih.govmedchemexpress.comresearchgate.net.
Understanding the intricate regulation of pluripotency by chaperone networks is fundamental for advancing biomedical research and regenerative medicine frontiersin.orgnih.govnih.gov. The discovery and characterization of small molecules targeting these chaperones, such as this compound targeting HSPA8, provide valuable tools for probing these complex biological systems and offer potential avenues for manipulating cell fate nih.govillinois.edu.
Advanced Investigations into Displurigen S Biological Spectrum
Detailed Analysis of Stem Cell Fate Modulation
Displurigen has been shown to disrupt the pluripotency of human embryonic stem cells (hESCs). researchgate.netnih.gov Pluripotency, the ability of stem cells to differentiate into any cell type of the three germ layers, is maintained by a delicate balance of intrinsic and extrinsic factors, including transcription factors and signaling pathways. nih.govmdpi.comnih.gov
Molecular Pathways Affected by Pluripotency Disruption
Studies have identified HSPA8 as a key biological target of this compound in the context of pluripotency maintenance. researchgate.netnih.gov HSPA8, also known as HSC70, is a constitutively expressed chaperone protein involved in protein quality control, including the folding and degradation of proteins. nih.gov By inhibiting the ATPase activity of HSPA8, this compound interferes with its function. researchgate.netnih.govmedchemexpress.com
Research suggests that HSPA8 maintains hESC pluripotency by facilitating the transcription-activation activity of OCT4, a master pluripotency factor. nih.gov Knockdown of HSPA8 in hESCs has been shown to disrupt pluripotency, leading to a loss of colony integrity and downregulation of pluripotency markers such as OCT4, NANOG, and SOX2. researchgate.net Overexpression of wild-type HSPA8 or a chaperone-dead mutant form of HSP70 (HSP70-AAAA) has been demonstrated to rescue the pluripotency disruption effect of this compound, further supporting HSPA8 as its primary target in this context. researchgate.netnih.gov
While the precise molecular pathways downstream of HSPA8 inhibition by this compound are still being elucidated, the disruption of OCT4 activity suggests an impact on the core transcriptional network that governs pluripotency. nih.govnih.govnih.gov Other signaling pathways, such as the FGF and TGF-β pathways, are also known to play crucial roles in maintaining pluripotency and regulating differentiation, and their potential interplay with HSPA8 function could be relevant. frontiersin.orgmednexus.org
Studies on Induced Differentiation and Reprogramming Processes
The ability of this compound to disrupt pluripotency suggests potential implications for induced differentiation and reprogramming processes. Induced pluripotent stem cells (iPSCs), which are reprogrammed somatic cells, also rely on a network of transcription factors and signaling pathways to maintain their pluripotent state. nih.govasu.edusigmaaldrich.com The reprogramming process itself involves complex epigenetic and transcriptional changes to revert differentiated cells to a pluripotent state. nih.govfrontiersin.orgnews-medical.netaps.org
Given that this compound targets HSPA8, a protein involved in protein homeostasis and potentially interacting with key transcription factors like OCT4, it could influence the efficiency or trajectory of induced differentiation and reprogramming. researchgate.netnih.govnih.gov While the provided information primarily focuses on this compound's effect on maintaining pluripotency by disrupting HSPA8 function, further studies could explore its specific effects on the molecular mechanisms involved in initiating and directing differentiation towards specific lineages or on the process of somatic cell reprogramming. nih.govmednexus.orgsigmaaldrich.com
Exploration of Diverse Biological Activities in Preclinical Models
Beyond its effects on stem cells, this compound has demonstrated other biological activities, including antiparasitic effects in preclinical models.
Antiparasitic Activity in Model Organisms (e.g., Caenorhabditis elegans against Nematocida parisii)
This compound has shown antiparasitic activity, particularly in the model organism Caenorhabditis elegans infected with the microsporidian parasite Nematocida parisii. researchgate.netbiorxiv.orgnih.gov Nematocida parisii is an intracellular pathogen that infects the intestine of C. elegans. wikipedia.orgresearchgate.netnih.gov The C. elegans - N. parisii system is utilized as a model for studying microsporidia infections and identifying potential therapeutic compounds. nih.govplos.org
Studies have indicated that this compound can prevent N. parisii infection in C. elegans. biorxiv.orgresearchgate.net This activity was observed in phenotypic assays where this compound treatment increased the proportion of gravid worms and reduced infection rates. biorxiv.org
Comparative Efficacy with Structurally Related Antiparasitic Compounds
The molecular structure of this compound is noted to be similar to that of flavone (B191248) and MMV1006203, compounds that also exhibit the ability to prevent N. parisii infection. biorxiv.orgresearchgate.net This structural similarity suggests potential common mechanisms of action or shared targets in their antiparasitic effects against N. parisii. researchgate.net
Other flavonoid compounds, such as quercetin (B1663063) and apigenin, have also demonstrated antiparasitic efficacy against different parasites, including Cryptosporidium parvum and Encephalitozoon intestinalis. researchgate.net While these compounds share some structural features with this compound, a direct comparative efficacy study against N. parisii specifically detailing this compound's performance relative to a broad range of structurally related antiparasitic compounds is an area of ongoing research. researchgate.netbiorxiv.orgresearchgate.net
Data on the comparative efficacy of this compound and related compounds against N. parisii in C. elegans can be summarized in tables based on available research findings. For instance, studies have compared this compound, flavone, and MMV1006203 in their ability to reduce N. parisii infection rates. biorxiv.org
| Compound | Concentration (µM) | Effect on N. parisii Infection Rate in C. elegans |
| This compound | 40 | Significantly reduced |
| Flavone | 40 | Significantly reduced |
| MMV1006203 | 40 | Significantly reduced |
Based on data indicating significant reduction in infection rates at 40 µM. biorxiv.org
Comparative Analysis with Other HSPA8/HSP70 Modulators
As this compound targets HSPA8/HSP70, a comparison with other known modulators of these chaperone proteins is relevant. researchgate.netnih.govmedchemexpress.com HSPA8/HSP70 inhibitors are being explored for various therapeutic applications, including cancer therapy, due to the overexpression of HSP70 in many cancer cells. nih.govnih.govmdpi.com
Other commercially available HSP70/HSPA8 inhibitors, such as Apoptozole and VER155008, have also been shown to disrupt hESC pluripotency, although potentially less potently compared to this compound in some contexts. researchgate.netmedchemexpress.com Apoptozole is described as an inhibitor of the ATPase domain of Hsc70 and Hsp70. medchemexpress.com VER155008 is another inhibitor of Hsp70. medchemexpress.com
This compound inhibits the ATPase activity of HSP70 with an IC50 of 225 µM. nih.govmedchemexpress.com Comparative studies evaluating the potency of different HSPA8/HSP70 modulators in disrupting pluripotency or exerting other biological effects can provide insights into their relative activities. researchgate.netmedchemexpress.com
| HSPA8/HSP70 Modulator | Target(s) | Noted Activity | IC50 (ATPase Inhibition) |
| This compound | HSPA8, HSP70 | Disrupts hESC pluripotency, Antiparasitic | 225 µM nih.govmedchemexpress.com |
| Apoptozole | Hsc70, Hsp70 | Inhibits ATPase domain, Induces apoptosis | Kds of 0.21 µM (Hsc70) and 0.14 µM (Hsp70) medchemexpress.com |
| VER155008 | Hsp70, Hsc70, Grp7 | Inhibits Hsp70 | 0.5 µM (Hsp70) medchemexpress.com |
Examination of Shared and Unique Mechanistic Pathways
Investigations into this compound's mechanism of action have revealed that it targets Heat Shock 70-kDa Protein 8 (HSPA8), a constitutively expressed member of the 70-kDa heat shock protein (HSP70) family. Current time information in Palamu Division, IN.nih.govwikipedia.orgnih.govnih.govnih.govnih.gov This identifies a shared mechanistic link with other compounds that modulate the activity of HSP70 chaperones, a protein family crucial for maintaining protein homeostasis and involved in various cellular processes. fishersci.co.uknih.gov
A key shared pathway involves the inhibition of ATPase activity. This compound has been shown to inhibit the ATPase activity of HSP70, specifically HSPA8, with an IC50 value of 225 μM. nih.govfishersci.co.uknih.govwikipedia.orgresearchsquare.comnih.gov Inhibition of the ATPase domain is a common strategy for modulating HSP70 function, as ATP hydrolysis is essential for the chaperone's conformational changes and substrate binding/release cycle. researchgate.net
However, this compound also exhibits a unique mechanistic pathway related to its effect on hESC pluripotency. Research indicates that HSPA8 plays a role in maintaining pluripotency by directly binding to the master pluripotency regulator OCT4 and facilitating OCT4's DNA-binding activity. Current time information in Palamu Division, IN.nih.govwikipedia.org this compound disrupts hESC pluripotency by interfering with this HSPA8-OCT4 interaction or the subsequent facilitation of OCT4 DNA binding. Current time information in Palamu Division, IN. This specific interference with a crucial pluripotency factor through chaperone modulation represents a unique aspect of this compound's mechanism compared to the broader roles of many other HSP70 inhibitors.
The following table summarizes some mechanistic aspects of this compound and other chaperone inhibitors:
| Compound | Primary Target(s) | Mechanism of Action | Key Biological Effect(s) |
| This compound | HSPA8 (HSP70 family) | Inhibits ATPase activity; Disrupts HSPA8-OCT4 interaction | Disrupts hESC pluripotency Current time information in Palamu Division, IN.nih.govwikipedia.org |
| HSP70-IN-4 | HSP70 | Inhibits HSP70 fishersci.co.uk | Potential anti-cancer activity fishersci.co.uk |
| YK5 | HSP70 | Potent and selective inhibition; Interferes with Hsp70/Hsp90/client complexes fishersci.co.ukmedchemexpress.com | Induces apoptosis in cancer cells medchemexpress.com |
| EV206 | HSP70 | Potent inhibition nih.gov | Antiproliferative activity; Induces apoptosis fishersci.co.uknih.gov |
| Vicanicin | Hsp70 | Inhibits Hsp70 expression nih.gov | Inhibits cell growth; Induces apoptosis in cancer cells fishersci.co.uknih.gov |
| Gusperimus | HSP70 | Binds intracellular Hsp70; Interferes with signal transduction nih.gov | Immunosuppressive activity nih.gov |
| PU-H71 (Zelavespib) | HSP90 | Inhibits active Hsp90; Promotes client degradation nih.gov | Potential antineoplastic activity nih.gov |
Note: This table is based on detailed research findings from the cited sources.
Differentiation of this compound from Other Chaperone Inhibitors
This compound can be differentiated from other chaperone inhibitors based on its target specificity, precise mechanism of action, and observed biological outcomes. While many compounds target the broader HSP70 family, this compound's primary identified target is the specific isoform HSPA8. Current time information in Palamu Division, IN.nih.govwikipedia.org The HSP70 family consists of several members with distinct cellular roles and localization, and targeting a specific isoform like HSPA8 can lead to more selective effects. fishersci.co.uk
In terms of mechanism, although this compound inhibits ATPase activity, a common mode of action among HSP70 inhibitors, its unique impact on the HSPA8-OCT4 interaction sets it apart. Current time information in Palamu Division, IN.nih.govwikipedia.org Other HSP70 inhibitors may exert their effects through different mechanisms, such as inhibiting chaperone expression (e.g., Vicanicin) nih.gov, interfering with protein-protein interactions involving co-chaperones (e.g., MAL3-101 inhibits HSP70-Hsp40 interaction) medchemexpress.com, or binding to allosteric pockets distinct from the nucleotide-binding site (e.g., JG98 is an allosteric inhibitor of HSP70) nih.gov. Some inhibitors also target different chaperone families entirely, such as HSP90 inhibitors (e.g., PU-H71) nih.govresearchgate.net or small HSPs inhibitors researchgate.net.
The most striking differentiation lies in this compound's observed biological effect: the disruption of hESC pluripotency. Current time information in Palamu Division, IN.nih.govwikipedia.org While some HSP70 inhibitors are being explored for their anti-cancer properties by inducing apoptosis or inhibiting proliferation Current time information in Palamu Division, IN.fishersci.co.uknih.govmedchemexpress.com, this compound's specific interference with pluripotency maintenance via the HSPA8-OCT4 axis highlights a distinct biological application and research avenue for this compound. Current time information in Palamu Division, IN.nih.govwikipedia.org This suggests that this compound's mechanism, while involving a common chaperone target, leads to a unique functional outcome relevant to stem cell biology.
Structure Activity Relationships Sar and Computational Studies of Displurigen
Methodologies for Structure-Activity Relationship Analysis
Structure-Activity Relationship (SAR) analysis involves correlating structural variations in a series of compounds with changes in their biological activity. This process is crucial for identifying the molecular determinants of activity and guiding the design of new analogs with improved properties japsonline.commdpi.com. Methodologies employed in SAR analysis range from simple visual inspection of structures and their corresponding activities to sophisticated computational techniques.
Identification of Key Structural Features for Biological Activity
Identifying key structural features involves pinpointing specific parts of the molecule that are essential for binding to the target or eliciting a biological response. This can be achieved through the synthesis and testing of structural analogs where specific functional groups are modified, removed, or replaced. By observing the resulting changes in activity, researchers can infer the importance of the altered structural element.
In the context of Displurigen, its identification as a disruptor of hESC pluripotency and an inhibitor of HSPA8 ATPase activity provides a basis for such analysis nih.govmedchemexpress.com. The structural similarity of this compound to flavone (B191248), a molecule also shown to inhibit N. parisii infection, suggests that the core flavone-like scaffold may be a key structural element contributing to its biological effects plos.org. Further studies involving systematic modifications of the this compound structure would be necessary to precisely delineate which functional groups or substructures are critical for its interaction with HSPA8 and its cellular activity. Methodologies like using molecular fingerprints can help highlight substructural features significant for biological activity japsonline.com.
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches for Analog Design
Qualitative Structure-Activity Relationship (QSAR) involves describing the relationship between structure and activity in a non-mathematical way, often through visual comparison and expert knowledge. Quantitative Structure-Activity Relationship (QSAR), on the other hand, seeks to establish mathematical models that correlate molecular descriptors (numerical representations of structural and physicochemical properties) with biological activity japsonline.commdpi.com.
QSAR approaches are powerful tools for predicting the activity of new, untested compounds and guiding the rational design of analogs japsonline.com. By building a QSAR model based on a series of compounds with known structures and activities, researchers can predict the activity of novel molecules before they are synthesized and tested experimentally, thus saving time and resources. These models often utilize regression techniques to estimate the relative importance of different molecular features contributing to the biological effect mdpi.com. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, can be calculated and used as inputs for QSAR model development japsonline.com. Automated QSAR/QSPR model building platforms are also available, streamlining the process schrodinger.com.
For this compound, QSAR studies could involve generating a series of structural analogs, measuring their HSPA8 inhibitory activity or effect on pluripotency, and then developing a model that relates structural descriptors to the observed activity. This model could then be used to design and predict the activity of novel this compound derivatives with potentially enhanced potency or specificity for HSPA8.
Computational Modeling and Simulation Techniques
Computational modeling and simulation techniques play an increasingly vital role in understanding molecular interactions and predicting biological activity, complementing experimental SAR studies amazon.comjasss.orgnih.gov. These methods allow researchers to explore the behavior of molecules and their targets at an atomic level, providing insights that are difficult to obtain experimentally.
Molecular Docking Studies with HSPA8 and Other Potential Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target plos.org. This method simulates the interaction between the ligand and the target protein's binding site, scoring different binding poses based on various energy functions. Docking studies can help to understand how a molecule like this compound might bind to HSPA8 and identify the key amino acid residues involved in the interaction.
While specific detailed docking studies of this compound with HSPA8 were not prominently found in the search results, molecular docking simulations have been used to support interactions between HSPA8 and other proteins, such as CLCN2 nih.gov. Furthermore, in silico molecular modeling and docking studies are generally applied to investigate the interaction of potential ligands with HSPA8 mdpi.com. Applying these techniques specifically to this compound and HSPA8 would involve obtaining the 3D structure of HSPA8 (potentially in an open conformation suitable for ligand binding mdpi.com) and then docking this compound into predicted or known binding sites. The results could provide valuable information about the likely binding mode and the forces driving the interaction. Docking studies are also used to explore potential off-targets nih.gov.
In Silico Prediction of Compound-Target Interactions
Beyond docking, various in silico methods exist for predicting compound-target interactions on a larger scale japsonline.comnih.govplos.orgnih.govbiotech-asia.org. These methods leverage diverse data sources, including chemical structures, protein sequences, and known interaction profiles, to predict novel interactions. Approaches include ligand-based methods (assuming similar compounds bind to similar targets), target-based methods (using the target's structure or sequence), and machine learning models trained on large datasets of known interactions nih.govbiotech-asia.org.
Given that this compound targets HSPA8 nih.gov, in silico prediction methods could be used to:
Identify other potential targets of this compound based on its structure (polypharmacology) nih.gov.
Predict other compounds that might interact with HSPA8 based on similarity to this compound or other known HSPA8 binders.
Prioritize potential this compound analogs for synthesis and testing based on predicted binding affinity or activity.
These methods can significantly accelerate the discovery process by narrowing down the vast chemical space to a smaller set of promising candidates japsonline.complos.org.
Density Functional Theory (DFT) Studies on Related Scaffolds
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of atoms, molecules, and materials wikipedia.orgimperial.ac.uk. DFT calculations can provide detailed information about the electronic properties, molecular geometry, and reactivity of a compound. While computationally more intensive than some other methods, DFT can offer insights into the stability, bond energies, and charge distribution within a molecule, which are relevant for understanding its behavior and interactions.
Although specific DFT studies on this compound were not found in the search results, DFT is widely applied to study organic molecules and analyze structure-activity relationships mdpi.commdpi.com. Studies on related scaffolds, such as flavone or other sulfur-containing heterocycles present in this compound's structure, could provide fundamental information about their electronic and structural characteristics. This information can be valuable for understanding the inherent properties of the this compound scaffold and how modifications might influence its reactivity or interaction with HSPA8. DFT can also be used to study reaction mechanisms and transition states, which could be relevant if this compound undergoes any transformation upon binding to its target mdpi.commdpi.com.
Methodological Approaches in Displurigen Research
In Vitro Cellular and Molecular Assays
In vitro assays are fundamental to Displurigen research, allowing for controlled experiments to study its effects on cells and biological molecules outside of a living organism. These methods provide detailed information on cellular responses and molecular interactions.
High-Content Screening (HCS) and Image-Based Phenotypic Profiling
High-Content Screening (HCS), also known as high-content analysis (HCA) or cellomics, is a method used in biological research and drug discovery to identify substances that alter the phenotype of a cell in a desired manner. It combines high-throughput techniques with cellular imaging to collect quantitative data from complex biological systems. nih.govwikipedia.org Image-based phenotypic profiling is a potent high-throughput screening strategy that enables large-scale studies of biological systems using chemical perturbations and facilitates the characterization of small molecule actions through the quantification of morphological changes among cell populations. drugtargetreview.combroadinstitute.org HCS typically involves automated microscopy and image analysis to measure multiple parameters within individual cells or cell populations. wikipedia.orgdrugtargetreview.com Changes in cell morphology, protein production, and subcellular localization can be detected and quantified. wikipedia.org This approach is particularly useful for identifying compounds that induce specific cellular phenotypes. wikipedia.orgalitheagenomics.com In the context of this compound, HCS has been employed as part of large-scale chemical screenings to identify molecules that disrupt hESC pluripotency. nih.govnih.gov By using pluripotent cell lines as screening platforms, researchers can identify small molecules that cause changes in pluripotency marker expression or induce differentiation. nih.gov
Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)
Gene expression analysis techniques, such as quantitative reverse transcription PCR (qRT-PCR) and RNA Sequencing (RNA-Seq), are used to measure the levels of specific messenger RNAs (mRNAs) or the entire transcriptome within cells treated with this compound. lubio.chthermofisher.com These methods help researchers understand how this compound affects gene transcription. qRT-PCR is a targeted approach that quantifies the expression of specific genes using target-specific primers and fluorescent detection. lubio.chthermofisher.com RNA-Seq, on the other hand, is a broader technique that provides a comprehensive snapshot of all RNA molecules in a sample, allowing for the identification of differentially expressed genes across the entire genome. lubio.chnih.govmdpi.com Studies on this compound have utilized gene expression analysis to assess changes in pluripotency marker expressions in response to treatment. nih.gov For example, changes in the expression of genes like OCT4, SOX2, and NANOG, which are crucial for maintaining pluripotency, can be quantified using these methods. researchgate.net
Protein Expression and Interaction Studies (e.g., Western Blotting, Immunoprecipitation, Affinity Chromatography)
Analyzing protein expression levels and studying protein interactions are critical for understanding the molecular mechanisms of this compound. Techniques such as Western blotting, immunoprecipitation (IP), and affinity chromatography are commonly used. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.govresearchgate.netresearchgate.net It involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. researchgate.net Immunoprecipitation is used to isolate a specific protein and its binding partners from a complex mixture using an antibody. nih.govscau.edu.cn This technique is particularly useful for studying protein-protein interactions. nih.govscau.edu.cn Affinity chromatography utilizes the specific binding affinity between a molecule (like this compound or a modified version) and its target protein to isolate the target from a mixture. nih.gov In this compound research, these methods have been instrumental in identifying its biological target, HSPA8 (heat shock 70-kDa protein 8). nih.govnih.gov Affinity-based target identification methods, followed by functional validations using techniques like Western blotting and immunoprecipitation, confirmed HSPA8 as the target of this compound. nih.govnih.govillinois.edu Studies have shown that this compound treatment affects the levels of pluripotency markers like OCT4, SOX2, and NANOG, as analyzed by Western blotting. researchgate.net
Flow Cytometry for Cell Population Analysis (e.g., FACS for marker expression)
Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells in a population. sygnaturediscovery.comkosheeka.comdenovix.com It can be used to identify and quantify different cell populations based on their physical characteristics and the expression of specific cell surface or intracellular markers using fluorescently labeled antibodies. sygnaturediscovery.comkosheeka.comdenovix.com Fluorescence-activated cell sorting (FACS) is a type of flow cytometry that allows for the physical separation of cell populations based on their characteristics. uni.lu Flow cytometry is valuable in this compound research for analyzing changes in cell populations and the expression of pluripotency or differentiation markers at the single-cell level. researchgate.net For example, intracellular FACS analysis has been used to quantify the levels of OCT4A and NANOG proteins in cells treated with this compound, providing insights into how the compound affects the pluripotency status of individual cells within a population. researchgate.net
In Vitro Enzymatic Activity Assays for Target Proteins
In vitro enzymatic activity assays are biochemical methods used to measure the catalytic activity of purified enzymes or enzymes in cell lysates. databiotech.co.ilsigmaaldrich.comamsbio.com These assays are crucial for determining if a compound directly affects the activity of a target enzyme. By measuring the rate of substrate conversion or product formation, researchers can assess the inhibitory or activating effects of a compound on enzyme function. databiotech.co.ilsigmaaldrich.com Given that HSPA8 has been identified as a target of this compound, in vitro enzymatic assays can be employed to investigate if this compound directly modulates the chaperone activity of HSPA8. While the provided search results specifically mention an in vitro ATPase assay being performed in relation to this compound's target researchgate.net, the details of the findings from this specific assay are not extensively described in the provided snippets. However, in general, such assays would involve incubating purified HSPA8 with a substrate (e.g., ATP, as HSPA8 is an ATPase) in the presence and absence of this compound and measuring the rate of ATP hydrolysis. biorxiv.orgnih.gov
In Vivo Preclinical Model Systems Research
In vivo preclinical models are essential for evaluating the effects of compounds like this compound in a more complex, living system that mimics aspects of human biology or disease. These models allow researchers to study the compound's effects on entire organisms, including its distribution, metabolism, and impact on various tissues and organs. While the primary research on this compound highlighted in the search results focuses heavily on its effects on human pluripotent stem cells in vitro, the use of in vivo models is a standard component of preclinical research to assess the broader biological impact of a compound. crownbio.comchampionsoncology.comnih.gov For instance, in the context of studying compounds that affect cellular processes, animal models such as mice or C. elegans can be utilized. plos.orgbiorxiv.org One study mentions this compound being tested in the model organism Caenorhabditis elegans infected with Nematocida parisii as part of a screen for anti-microsporidia compounds. plos.orgbiorxiv.org In this specific C. elegans model, the ability of compounds to restore the worm's ability to produce progeny in the presence of the parasite was quantified as a phenotypic readout. plos.orgbiorxiv.org This demonstrates the application of in vivo models to assess the biological activity of this compound in a living system, albeit in a model organism used for a different research question (antimicrobial activity) than its initially identified role in pluripotency.
Compound Information
| Compound Name | PubChem CID |
| This compound | 341768 |
| OCT4 | Not Applicable (Protein) |
| SOX2 | Not Applicable (Protein) |
| NANOG | Not Applicable (Protein) |
| HSPA8 | Not Applicable (Protein) |
| ATP | 5953 |
Interactive Data Tables:
Based on the search results, detailed quantitative data suitable for interactive tables across multiple methodologies for this compound specifically is limited within the provided snippets. However, the search results indicate the types of data that are generated by these methods in this compound research. Below are examples of how interactive tables could present data from these methods if detailed quantitative results were available.
Example Table 1: Effect of this compound on Pluripotency Marker Protein Expression (Western Blot Data - Hypothetical)
| Treatment | OCT4 Protein Level (Relative to Control) | SOX2 Protein Level (Relative to Control) | NANOG Protein Level (Relative to Control) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (X µM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Example Table 2: Effect of this compound on Cell Population Distribution (Flow Cytometry Data - Hypothetical)
| Treatment | % OCT4+/NANOG+ Cells | % OCT4-/NANOG- Cells | % Other Populations |
| Control (DMSO) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound (X µM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Example Table 3: Effect of this compound on HSPA8 ATPase Activity (In Vitro Assay Data - Hypothetical)
| Treatment | HSPA8 ATPase Activity (% of Control) |
| Control | 100% |
| This compound (Y µM) | [Hypothetical Value] |
Utilization of Non-Human Organism Models for Efficacy Studies (e.g., Caenorhabditis elegans)
Non-human organism models, such as the nematode Caenorhabditis elegans, serve as valuable tools in early-stage efficacy studies due to their genetic tractability, relatively simple biological systems, and rapid life cycles nagibio.chinvivobiosystems.comnih.gov. C. elegans shares a significant number of homologous genes with humans, making it a relevant model for studying various biological processes and the effects of chemical compounds nagibio.ch. Its transparent body allows for easy observation at the single-cell level, and established genetic methodologies facilitate manipulation and study at the molecular level invivobiosystems.com. The use of C. elegans in research is also associated with fewer ethical concerns compared to mammalian models invivobiosystems.com.
While specific detailed findings on this compound efficacy studies utilizing C. elegans were not extensively available in the consulted literature, C. elegans is widely used to assess the potential efficacy of compounds in areas such as aging, neurodegenerative diseases, and responses to pathogens nagibio.chbiorxiv.org. For a compound like this compound, which has been identified in screens for its biological activity nih.gov, C. elegans could be employed to investigate its effects on relevant pathways or phenotypes in a living system before progressing to more complex models. Studies in C. elegans might involve assessing changes in lifespan, behavior, development, or cellular processes upon exposure to this compound. The data generated from such studies would typically involve quantitative measurements of these biological endpoints across different concentrations or exposure durations of the compound.
Advanced Analytical Methodologies for Compound Characterization in Research
Rigorous characterization of this compound is essential in research to confirm its identity, assess its purity, and understand its physicochemical properties. Advanced analytical methodologies play a crucial role in this process biopharminternational.comnih.govnd.edu. These techniques provide detailed information about the compound's structure and composition, ensuring the quality and reproducibility of research findings.
Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation in Research Materials
Chromatographic and spectroscopic techniques are fundamental for confirming the purity and identity of research materials like this compound aurigeneservices.com. High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for separating and quantifying components in a sample, allowing for the assessment of purity by identifying and measuring impurities specificpolymers.comchromatographyonline.com. Different detection methods can be coupled with HPLC, such as Diode Array Detection (DAD) or Mass Spectrometry (MS).
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide detailed structural information nih.govresearchgate.net. NMR spectroscopy can elucidate the complete structure of a compound, confirming its identity researchgate.net. MS provides information about the molecular weight and fragmentation pattern, which is also critical for identity confirmation and detecting impurities nih.gov. The combination of chromatographic and spectroscopic methods, such as LC-MS and LC-NMR, offers powerful capabilities for the separation, identification, and characterization of complex mixtures and confirmation of target compounds nih.govnih.gov. For this compound, these techniques would be used to verify its chemical structure (C15H10O4S) and ensure that research samples are free from significant impurities that could confound experimental results uni.lu.
Typical data generated from these techniques include chromatograms showing the separation of components and their relative abundance (for purity assessment), and spectra (NMR and MS) providing structural fingerprints for identification. For instance, an HPLC chromatogram of a pure sample of this compound would ideally show a single main peak, while the NMR and MS spectra would match the expected data for the this compound structure.
Pharmacokinetic Research Methodologies in Preclinical Contexts
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME) allucent.comwikipedia.org. Preclinical pharmacokinetic research is vital for understanding the disposition of a compound like this compound within a biological system, informing subsequent efficacy and toxicity studies alimentiv.combiotestfacility.comcancer.gov.
In Vitro and In Vivo Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Principles in Research Models
Assessing the ADME properties of this compound involves both in vitro and in vivo studies in research models wikipedia.orgcancer.govsygnaturediscovery.com. In vitro ADME studies utilize biological components such as liver microsomes, hepatocytes, or cell lines to evaluate parameters like metabolic stability, permeability across biological membranes, and plasma protein binding aurigeneservices.comsygnaturediscovery.combioivt.com. These studies provide early insights into how the compound might behave in a living organism.
In vivo ADME studies typically involve administering the compound to animal models (e.g., rodents) and measuring its concentration in biological fluids (like plasma) and tissues over time biotestfacility.comcancer.govmdpi.comnih.gov. This allows researchers to determine the rate and extent of absorption, how the compound is distributed throughout the body, how it is metabolized into other compounds (metabolites), and how it is eliminated from the organism allucent.comwikipedia.orgbeckman.comresearchgate.net. Techniques such as LC-MS are commonly used to quantify the concentration of the parent compound and its metabolites in biological samples nd.edu. Biodistribution studies, often using techniques like fluorescence imaging in living animals, can provide real-time insights into where the compound accumulates in the body erbc-group.com.
Data from ADME studies are typically presented as concentration-time profiles in various matrices. These data are then used to calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability. While specific ADME data for this compound were not found in the search results, these are the standard methodologies that would be applied in its preclinical investigation.
Strategies for Characterizing Exposure-Response Relationships in Research Settings
Characterizing the exposure-response relationship is a key aspect of preclinical research, linking the systemic exposure of a compound (as determined by PK studies) to its pharmacological effect (response) alimentiv.comnih.gov. This helps researchers understand the relationship between the amount of compound reaching the target site and the magnitude of the observed biological effect.
In research settings, this involves conducting studies where different doses or concentrations of this compound are administered to a model system, and both the exposure levels (e.g., plasma concentration) and the biological response are measured nih.gov. By correlating the exposure data with the response data, researchers can begin to define the concentration range over which the compound is effective. This can involve developing pharmacokinetic-pharmacodynamic (PK/PD) models that mathematically describe this relationship alimentiv.com. These models can help predict the efficacy at different exposure levels and inform the design of further studies. While specific exposure-response data for this compound were not identified in the consulted literature, this type of analysis is crucial for understanding the potential therapeutic window of the compound in a research context. The data generated would typically include tables or graphs showing the measured exposure levels at different time points and the corresponding biological response, allowing for the analysis of the correlation between the two.
Future Directions and Emerging Research Perspectives for Displurigen
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Displurigen’s mechanism of action?
- Methodological Answer : Begin by narrowing the scope to specific biochemical pathways or molecular interactions. Ensure the question is measurable (e.g., "How does this compound modulate Protein X in vitro?") and addresses a gap in existing literature. Avoid overly broad queries; instead, align with hypotheses that permit quantitative or qualitative validation. Test the question’s feasibility by assessing data availability and analytical tools .
Q. What experimental design considerations are critical for studying this compound’s biochemical interactions?
- Methodological Answer : Prioritize controlled variables (e.g., pH, temperature) and replicate experiments to mitigate bias. Define sample size using power analysis to ensure statistical validity. Include negative/positive controls and validate assay specificity. Document protocols comprehensively to enable replication, including platform details (e.g., spectroscopy equipment) and sampling methods .
Q. Which statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significant differences. Ensure assumptions like normality and homogeneity of variance are tested beforehand .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?
- Methodological Answer : Employ databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND pharmacokinetics NOT review"). Screen results using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025). Systematically categorize findings into themes (e.g., efficacy, toxicity) to highlight understudied areas .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across experimental models be reconciled?
- Methodological Answer : Conduct meta-analyses to quantify effect sizes and heterogeneity. Explore confounding variables (e.g., cell line variability, dosing regimens) through subgroup analyses. Validate hypotheses using orthogonal methods (e.g., knock-out models if in vitro results conflict with in vivo data) .
Q. What strategies ensure reproducibility in this compound research across laboratories?
- Methodological Answer : Standardize protocols using community-agreed guidelines (e.g., MIAME for microarray data). Share raw data and code via repositories like Zenodo. Perform inter-lab validation studies with blinded samples and cross-calibrated instruments. Report negative results to reduce publication bias .
Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?
- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using network analysis tools (e.g., STRING, Cytoscape). Apply machine learning (e.g., random forests) to identify key pathways. Validate predictions via targeted experiments (e.g., siRNA silencing of hub genes) .
Q. What methodological approaches validate novel hypotheses about this compound’s molecular targets?
- Methodological Answer : Use CRISPR-Cas9 knockouts to confirm target necessity. Employ affinity purification mass spectrometry (AP-MS) for binding partner identification. Cross-validate with computational docking simulations to assess binding affinity predictions .
Key Guidelines for Methodological Rigor
- Data Contradiction Analysis : Triangulate results using mixed methods (e.g., quantitative assays paired with qualitative observations) .
- Questionnaire Design : For clinical studies, pilot-test surveys to eliminate ambiguity and ensure sociodemographic variables are captured .
- Ethical Compliance : Obtain institutional review board (IRB) approval for human/animal studies and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
